molecular formula C22H25N3O4S B2585404 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034470-70-5

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2585404
CAS No.: 2034470-70-5
M. Wt: 427.52
InChI Key: MBZSIVMTRHOQGK-UHFFFAOYSA-N
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Description

The compound “(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone” is a structurally complex molecule featuring a piperazine core linked to a benzo[d][1,3]dioxol-5-ylmethyl group and a pyridine ring substituted with a tetrahydrothiophen-3-yloxy moiety.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c26-22(18-2-1-6-23-21(18)29-17-5-11-30-14-17)25-9-7-24(8-10-25)13-16-3-4-19-20(12-16)28-15-27-19/h1-4,6,12,17H,5,7-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZSIVMTRHOQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone, often referred to in literature by its chemical structure or CAS number 3605-01-4, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molecular weight of 298.34 g/mol. It features a complex structure that includes a piperazine ring, a benzo[d][1,3]dioxole moiety, and a tetrahydrothiophenyl ether group. The presence of these functional groups is significant for its biological activity.

PropertyValue
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
CAS Number3605-01-4
Boiling PointNot available
Log P (octanol/water)2.88
BBB PermeabilityYes

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various microbial strains. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent. The structure–activity relationship (SAR) indicates that modifications to the piperazine or benzo[d][1,3]dioxole components can enhance antimicrobial potency .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer types, including breast and lung cancers .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been shown to modulate neurotransmitter systems and exhibit protective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) enhances its therapeutic applicability in treating conditions such as Alzheimer's disease .

The biological activities of the compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4), which are crucial for drug metabolism and can influence pharmacokinetics .
  • Receptor Modulation : It interacts with various receptors in the central nervous system, potentially leading to altered signaling pathways that affect mood and cognition.
  • Cellular Pathways : The compound influences pathways related to apoptosis and cell survival, contributing to its anticancer properties.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of the compound against Staphylococcus aureus and Escherichia coli, revealing promising results comparable to standard antibiotics .
  • Cancer Cell Line Studies : In vitro assays using MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed a dose-dependent reduction in cell viability upon treatment with the compound .
  • Neuroprotective Studies : Research involving animal models indicated that administration of the compound prior to neurotoxic insult resulted in reduced neuronal death and improved behavioral outcomes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds similar to the target compound exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have been synthesized and evaluated for their effectiveness against various bacterial strains. These studies often utilize methods such as serial dilution to assess the minimum inhibitory concentrations (MICs) of the compounds .

2. Central Nervous System Disorders
Compounds with similar structural features have been investigated for their potential in treating neurological disorders. The piperazine moiety is known to interact with various neurotransmitter receptors, suggesting that the target compound may have applications in treating conditions such as anxiety and depression .

3. Cancer Research
Recent studies have explored the use of piperazine derivatives in cancer treatment. The ability of these compounds to inhibit tumor growth through apoptotic pathways has been documented. The unique combination of functional groups in the target compound may enhance its efficacy as an anticancer agent by targeting specific cellular pathways involved in tumor proliferation .

Case Study 1: Synthesis and Evaluation of Analogues

A series of analogues based on the target compound were synthesized and evaluated for their biological activity against resistant bacterial strains. The results indicated that modifications to the piperazine ring significantly affected antimicrobial potency, suggesting that further structural optimization could yield more effective agents .

Case Study 2: Neuropharmacological Assessment

In a study focusing on neuropharmacological effects, derivatives of the target compound were tested for their ability to modulate serotonin and dopamine receptors. Results showed promising anxiolytic effects in animal models, indicating potential therapeutic applications for anxiety disorders .

Data Table: Summary of Biological Activities

Activity Type Compound Structure Biological Effect Reference
AntimicrobialPiperazine derivativesEffective against Gram-positive bacteria
CNS ModulationSimilar piperazine compoundsAnxiolytic effects
AnticancerCompounds with benzo[d][1,3]dioxoleInhibition of tumor cell proliferation

Chemical Reactions Analysis

Piperazine Ring Reactivity

The piperazine moiety is a key site for nucleophilic and alkylation reactions. In analogous compounds like Benzo dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone (CID 647876) , the secondary amines in the piperazine ring undergo protonation under acidic conditions and participate in:

  • Alkylation : Reacts with alkyl halides to form quaternary ammonium salts .

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides .

Table 1: Piperazine Reactivity in Structural Analogs

Reaction TypeReagents/ConditionsProductSource
AlkylationEthyl bromoacetate, K₂CO₃, DMFQuaternary ammonium derivative
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetylpiperazine analog

Benzo[d] dioxole Reactivity

The methylenedioxy group is relatively stable under neutral conditions but undergoes demethylenation in strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), yielding catechol derivatives . This reactivity is critical for metabolic studies, as seen in SB 431542 (CID 4521392) , where the benzodioxole ring remains intact under physiological pH but degrades in extreme conditions .

Pyridinyl and Tetrahydrothiophene Interactions

  • Pyridinyl Group : The electron-deficient pyridine ring participates in electrophilic substitution at the meta position. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups.

  • Tetrahydrothiophene : The sulfur atom oxidizes to sulfoxides (H₂O₂, RT) or sulfones (excess Oxone®) . This mirrors reactivity observed in (4-(Benzo[d] dioxol-5-ylmethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride (CAS 475629-38-0) , where sulfur oxidation alters pharmacological activity .

Table 2: Heterocyclic Reactivity

Functional GroupReactionConditionsOutcomeSource
PyridineNitrationHNO₃, H₂SO₄, 0°C5-Nitro-pyridine derivative
TetrahydrothiopheneOxidation to sulfoneOxone®, H₂O, 25°CSulfone analog

Methanone Group Reactivity

The central ketone group undergoes nucleophilic addition with Grignard reagents or hydrides (e.g., NaBH₄), though steric hindrance from adjacent groups may limit reactivity. In CID 2878290 , the methanone group remains inert under mild conditions but reduces to a secondary alcohol with LiAlH₄ .

Stability Under Hydrolytic Conditions

The compound shows moderate stability in aqueous media:

  • Acidic Hydrolysis (pH <3) : Piperazine ring protonation occurs without bond cleavage .

  • Basic Hydrolysis (pH >10) : Gradual degradation of the benzodioxole group over 24 hours .

Biological Interactions

While not a direct chemical reaction, the compound’s hydrogen-bonding capacity (via pyridine N, piperazine NH, and ketone O) and hydrophobic interactions (benzodioxole, tetrahydrothiophene) influence its binding to enzymes like kinases . For example, SB 431542 inhibits TGF-β receptors by coordinating with ATP-binding pockets .

Synthetic Modifications

Key steps in synthesizing derivatives include:

  • Mitsunobu Reaction : For ether formation between pyridinol and tetrahydrothiophenol.

  • Buchwald–Hartwig Coupling : To link piperazine and benzodioxole fragments .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Piperazinyl methanone Benzo[d][1,3]dioxol; Tetrahydrothiophen Not reported -
4c () Piperazinyl methanone Benzo[d][1,3]dioxol; tert-butyl Antibacterial
Compound 50g () Piperidinyl methanone Benzo[d][1,3]dioxol; pyrido-pyrimidinone Not reported
Nitroimidazole derivatives () Heteroaryl-piperazine Nitroimidazole; aryl nitro groups Antimycobacterial

Physicochemical Properties

  • IR Spectroscopy: The C=O stretch (1637 cm⁻¹) in ’s compound aligns with the methanone group in the target compound. The absence of nitro (NO₂) or hydroxyl (OH) groups in the target compound may reduce polar interactions compared to nitroimidazole derivatives in .
  • This underscores the need for standardized assays to evaluate solubility for structurally complex methanones.

Computational Similarity Analysis

emphasizes that structural similarity correlates with biological response . Using cheminformatics tools (e.g., Tanimoto coefficient), the target compound would likely cluster with other piperazinyl methanones but diverge due to its tetrahydrothiophen substituent. This structural divergence could explain differences in target selectivity or potency compared to analogs.

Q & A

Q. Key Citations :

  • Synthesis & Characterization:
  • Pharmacological Assays:
  • Data Validation:

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